molecular formula C16H38N2O7Si2 B15292112 N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea

N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea

Katalognummer: B15292112
Molekulargewicht: 426.65 g/mol
InChI-Schlüssel: KUSIHIMSYBNTGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea is an organosilane compound that features both triethoxysilyl and trimethoxysilyl functional groups. This compound is known for its ability to act as a coupling agent, which helps in forming durable bonds between organic and inorganic materials. It is widely used in various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea typically involves the reaction of 3-(triethoxysilyl)propylamine with 3-(trimethoxysilyl)propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-(Triethoxysilyl)propylamine+3-(Trimethoxysilyl)propyl isocyanateThis compound\text{3-(Triethoxysilyl)propylamine} + \text{3-(Trimethoxysilyl)propyl isocyanate} \rightarrow \text{this compound} 3-(Triethoxysilyl)propylamine+3-(Trimethoxysilyl)propyl isocyanate→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to achieve high yields and purity. The reaction is typically carried out in a solvent such as toluene or dichloromethane, and the product is purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea undergoes various chemical reactions, including:

    Hydrolysis: The silane groups can hydrolyze in the presence of water, forming silanols.

    Condensation: The hydrolyzed silanols can further condense to form siloxane bonds.

    Substitution: The compound can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions.

    Condensation: Acidic or basic catalysts to promote the formation of siloxane bonds.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Silanols.

    Condensation: Siloxane polymers.

    Substitution: Various substituted organosilanes.

Wissenschaftliche Forschungsanwendungen

N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.

    Biology: Employed in the modification of biomaterials to improve their compatibility and functionality.

    Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.

    Industry: Applied in coatings, adhesives, and sealants to improve their mechanical properties and durability.

Wirkmechanismus

The mechanism of action of N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea involves the hydrolysis of the silane groups to form silanols, which can then condense to form siloxane bonds. These bonds create a strong and durable interface between organic and inorganic materials. The compound can also interact with various molecular targets, such as hydroxyl groups on surfaces, to enhance adhesion and compatibility.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-Bis(3-trimethoxysilylpropyl)ethylenediamine
  • 3-(Triethoxysilyl)propylamine
  • 3-(Trimethoxysilyl)propyl methacrylate

Uniqueness

N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea is unique due to the presence of both triethoxysilyl and trimethoxysilyl groups, which provide enhanced hydrolytic stability and improved adhesion properties compared to other similar compounds. This dual functionality allows it to be used in a wider range of applications, making it a versatile and valuable compound in various fields.

Eigenschaften

Molekularformel

C16H38N2O7Si2

Molekulargewicht

426.65 g/mol

IUPAC-Name

1-(3-triethoxysilylpropyl)-1-(3-trimethoxysilylpropyl)urea

InChI

InChI=1S/C16H38N2O7Si2/c1-7-23-27(24-8-2,25-9-3)15-11-13-18(16(17)19)12-10-14-26(20-4,21-5)22-6/h7-15H2,1-6H3,(H2,17,19)

InChI-Schlüssel

KUSIHIMSYBNTGX-UHFFFAOYSA-N

Kanonische SMILES

CCO[Si](CCCN(CCC[Si](OC)(OC)OC)C(=O)N)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.